5-Ethyl-2-methoxyacetophenone
Overview
Description
5-Ethyl-2-methoxyacetophenone: is an organic compound belonging to the class of acetophenones It is characterized by the presence of an ethyl group at the fifth position and a methoxy group at the second position on the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxyacetophenone can be achieved through several methods. One common approach involves the methylation of 5-ethyl-2-hydroxyacetophenone using iodomethane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature for 18 hours . Another method involves the bromination of 4-hydroxyacetophenone followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone, which is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine and chlorinating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Ethyl-2-methoxyacetophenone has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The methoxy and ethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved in its action are still under investigation, but it is known to affect various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
2-Methoxyacetophenone: Lacks the ethyl group, making it less hydrophobic.
4-Methoxyacetophenone: The methoxy group is at a different position, altering its reactivity.
5-Ethyl-2-hydroxyacetophenone: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Ethyl-2-methoxyacetophenone is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical and physical properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific and industrial fields .
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-6-11(13-3)10(7-9)8(2)12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDFCWZFYZEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374530 | |
Record name | 5-Ethyl-2-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29643-54-7 | |
Record name | 5-Ethyl-2-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29643-54-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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